MC-Val-Cit-PAB-VX765 is classified as a peptide linker and falls under the category of small molecule drug conjugates. It is synthesized for use in ADCs, which combine an antibody with a cytotoxic drug through a stable linker. This compound is essential in the formulation of targeted therapies that aim to deliver potent drugs directly to cancer cells while sparing healthy tissues.
The synthesis of MC-Val-Cit-PAB-VX765 involves several steps, typically starting from commercially available amino acids and reagents. A notable method involves the coupling of Fmoc-Val-OSu with para-aminobenzyl alcohol using HATU as a coupling agent to form the Val-Cit-PAB intermediate. This process is designed to minimize epimerization and maximize yield.
This methodology has been optimized to achieve high yields (up to 95%) and purity, addressing challenges such as side reactions and diastereomer formation during synthesis .
The molecular structure of MC-Val-Cit-PAB-VX765 can be described by its specific components:
The chemical formula for MC-Val-Cit-PAB-VX765 is C₁₈H₃₁N₅O₈, with a molecular weight of 421.47 g/mol. The structure exhibits specific functional groups that are crucial for its reactivity and interaction with biological targets.
MC-Val-Cit-PAB-VX765 participates in several key reactions that are critical for its application in ADCs:
These reactions are carefully optimized to ensure specificity and efficiency in therapeutic applications .
The mechanism of action for MC-Val-Cit-PAB-VX765 involves several stages:
This targeted approach minimizes damage to normal cells while maximizing therapeutic effects against tumors .
MC-Val-Cit-PAB-VX765 exhibits several notable physical and chemical properties:
These properties are crucial for its handling during synthesis and formulation into drug products .
MC-Val-Cit-PAB-VX765 has significant applications in:
The versatility of this linker compound positions it as a valuable tool in modern medicinal chemistry and drug development .
The synthesis of Val-Cit-PAB linker constructs historically followed Dubowchik’s method, which suffered from low yields (20–25%) and epimerization at the Citrulline (Cit) α-stereocenter. The key limitations included:
An optimized six-step route (50% overall yield) starts from L-Citrulline and reverses the coupling sequence:
Table 1: Comparison of Traditional and Optimized Synthetic Routes
Parameter | Dubowchik Route | Optimized Route |
---|---|---|
Key Coupling Step | EEDQ, Fmoc-Val-Cit + PAB-OH | HATU, Fmoc-Cit + PAB-OH |
Overall Yield | 20–25% | 50% |
Epimerization | Yes (up to 50% Cit-D-isomer) | None |
Side Products | Multiple | Minimal |
This sequence avoids oxazolone intermediate formation, preserving stereochemical integrity [1].
Epimerization during Val-Cit-PAB synthesis primarily occurs via oxazolone intermediate formation. When the C-terminal carboxylic acid of Fmoc-Val-Cit is activated, it forms an oxazolone ring (12a), which racemizes under mild base via a conjugate anionic intermediate (13). The racemized oxazolone (12b) then reacts with PAB-OH, yielding diastereomeric products (14a/14b) [1] .
Key risk factors include:
Mitigation strategies:
Coupling agents critically influence yield and epimerization:
Table 2: Performance of Coupling Agents in Dipeptide Synthesis
Coupling Agent | Reaction Yield | Epimerization Risk | Key Mechanism |
---|---|---|---|
EEDQ | 20–25% | High (up to 50%) | Mixed anhydride formation |
HATU | 60–80% | None | Aminium/uronium activation |
HATU’s superiority arises from its ability to bypass oxazolone intermediates, even with sterically demanding residues [1].
Protecting group selection balances stability, deprotection efficiency, and epimerization control:
Optimal workflow:
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9